molecular formula C5H10F2N2O2S B1396878 4,4-Difluoropiperidine-1-sulfonamide CAS No. 1015170-98-5

4,4-Difluoropiperidine-1-sulfonamide

Cat. No.: B1396878
CAS No.: 1015170-98-5
M. Wt: 200.21 g/mol
InChI Key: OYTNXDPEGKLEMV-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine-1-sulfonamide is a fluorinated heterocyclic compound with the molecular formula C5H10F2N2O2S and a molecular weight of 200.21 g/mol It is characterized by the presence of two fluorine atoms on the piperidine ring and a sulfonamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropiperidine-1-sulfonamide typically involves the reaction of 4,4-difluoropiperidine hydrochloride with sulfamide in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA). The reaction is carried out in a solvent like butyl acetate under reflux conditions . The reaction mixture is then cooled, and the product is isolated by removing the solvent and purifying the residue.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the sulfonamide group.

Scientific Research Applications

4,4-Difluoropiperidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropiperidine-1-sulfonamide
  • 4,4-Difluoropiperidine
  • Piperidine-1-sulfonamide

Uniqueness

4,4-Difluoropiperidine-1-sulfonamide is unique due to the presence of two fluorine atoms on the piperidine ring, which significantly alters its chemical and physical properties compared to similar compounds. This fluorination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .

Properties

IUPAC Name

4,4-difluoropiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2O2S/c6-5(7)1-3-9(4-2-5)12(8,10)11/h1-4H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTNXDPEGKLEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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